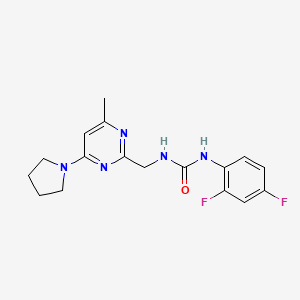
1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea” is a part of a broader class of chemical compounds that have been synthesized for various scientific investigations. These compounds, including pyrimidine derivatives, have been studied for their unique molecular structures and potential applications in different fields such as organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of similar pyrimidine compounds involves complex chemical reactions, utilizing a variety of reagents and catalysts to achieve the desired molecular structure. For example, the synthesis process may include reactions such as cyclocondensation and the use of reagents like methyl iodide for functional group transformations.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques such as mass spectrometry, NMR (nuclear magnetic resonance), FT-IR (Fourier-transform infrared spectroscopy), and X-ray diffraction. These studies provide detailed insights into the molecular conformation, crystal structure, and the intermolecular interactions within the crystal lattice.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, reactions with methyl iodide and the exploration of different regioisomers demonstrate the chemical versatility of these compounds. The reaction mechanisms and outcomes can significantly influence the chemical and physical properties of the synthesized compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Single-crystal X-ray diffraction studies, for example, provide valuable information on the solid-state structure, which can be further analyzed using computational methods like density functional theory (DFT) to predict and understand their physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrimidine derivatives are influenced by their molecular structure and substituents. Studies involving computational chemistry and spectroscopic techniques help in understanding these properties by analyzing the electronic structure, charge distribution, and potential reaction pathways. This includes investigating the HOMO-LUMO gap, electrophilic and nucleophilic sites, and possible interactions with other molecules.
For further reading and more detailed insights, you can refer to the cited sources:
- (Hong Sun et al., 2022)
- (S. Jung et al., 2008)
- (V. Guagnano et al., 2011)
- (Andreia M P W da Silva et al., 2016)
- (Murat Saracoglu Murat Saracoglu et al., 2019)
- (В. Б. Соколов et al., 2013)
- (M. Shkir et al., 2018)
- (C. Fehér et al., 2016)
Applications De Recherche Scientifique
Molecular Dimerization and Supramolecular Assembly
Research has demonstrated that ureidopyrimidinones, which share structural similarities with the compound , exhibit strong dimerization capabilities via quadruple hydrogen bonding. This property is crucial for developing supramolecular assemblies, where the formation of complex structures through non-covalent interactions is a key functional principle (Beijer et al., 1998). Such structures have potential applications in nanotechnology, materials science, and molecular electronics.
Synthesis of Pyrimidinones and Cyclocondensation Reactions
The synthesis of pyrimidinones through cyclocondensation reactions represents another significant area of application. Compounds structurally related to "1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" have been synthesized, illustrating the versatility of these chemical frameworks in creating novel molecules with potential pharmacological applications (Bonacorso et al., 2003). These synthetic routes open pathways to new drugs and materials with tailored properties.
Structural Analysis and Drug Design
The structural analysis of compounds like "1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" provides insights into their molecular conformations and interactions. For instance, a study on the synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound showed the importance of such analyses in understanding the compound's stability and reactivity (Sun et al., 2022). This knowledge is crucial for the rational design of drugs and materials.
Nonlinear Optical Properties
The exploration of electronic, optical, and nonlinear optical properties of related compounds highlights their potential in optoelectronic applications. For example, the study of a chalcone derivative demonstrated significant electro-optic properties, suggesting applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018). This area of research is vital for developing new materials for lasers, telecommunications, and information processing.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-11-8-16(24-6-2-3-7-24)23-15(21-11)10-20-17(25)22-14-5-4-12(18)9-13(14)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJNOUEEVGIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)
![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)
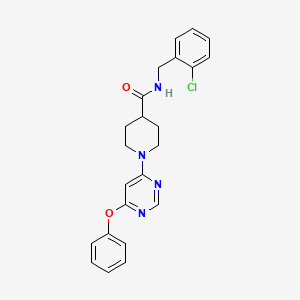
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
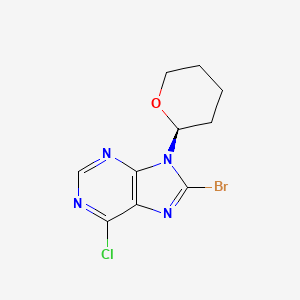
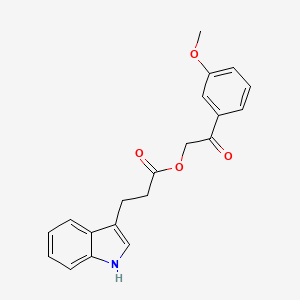
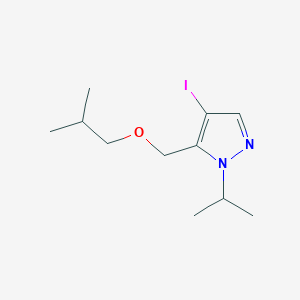
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)